JNJ-54166060
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ-54166060 is a potent P2X7 antagonist. Bioactivity data of this compound: rP2X7 IC50=4 nM; rP2X7 IC50=115nM; HLM/RLM = 0.35/0.64, ED50 = 2.3 mg/kg in rats. this compound shows high oral bioavailability and low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg of QD. Additionally, this compound possesses a unique CYP profile and was found to be a regioselective inhibitor of midazolam CYP3A metabolism.
Applications De Recherche Scientifique
Overview of JNJ-54166060
This compound, also referred to as JNJ-6379 or JNJ-4528 in various studies, is a compound with significant implications in scientific research. It is important to note that the specific chemical compound this compound is not directly mentioned in the available literature. However, closely related compounds such as JNJ-42756493 and JNJ-26481585 have been extensively studied. These studies provide insights into the applications and mechanisms of JNJ-related compounds in scientific research.
Applications in Cancer Research
JNJ-42756493 in Solid Tumors : JNJ-42756493, an orally administered pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has been evaluated for its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The study determined the recommended phase II dose and observed clinical responses in patients with tumor FGFR pathway alterations (Tabernero et al., 2015).
JNJ-26481585 in Rhabdomyosarcoma : Research on JNJ-26481585, a second-generation histone deacetylase inhibitor, has revealed its potent antitumor activity against rhabdomyosarcoma (RMS) in vitro and in vivo. The study highlights the critical role of mitochondria-mediated apoptosis for JNJ-26481585-induced antitumor activity (Heinicke et al., 2016).
JNJ Compounds in Other Medical Research
JNJ-4528 in Multiple Myeloma : JNJ-4528, a chimeric antigen receptor T cell (CAR-T) therapy, has shown high overall response and manageable safety in patients with relapsed and/or refractory multiple myeloma. This study supports the efficacy of JNJ-4528 in targeted cancer therapy (Madduri et al., 2019).
JNJ-56136379 in Hepatitis B : JNJ-56136379, a capsid assembly modulator for hepatitis B virus (HBV), was studied for its safety, pharmacokinetics, and antiviral activity. The research indicates JNJ-56136379's potential as a treatment for chronic HBV infection (Zoulim et al., 2020).
Propriétés
Numéro CAS |
1627900-42-8 |
---|---|
Formule moléculaire |
C20H15ClF4N4O |
Poids moléculaire |
438.8106 |
Nom IUPAC |
(R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
Clé InChI |
PLIXFSPGDVKMDM-LLVKDONJSA-N |
SMILES |
ClC1=C(C(N2CCC(N(C3=CC=C(F)C=N3)C=N4)=C4[C@H]2C)=O)C=CC=C1C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-54166060; JNJ 54166060; JNJ54166060. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.